4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
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Overview
Description
4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 4-aminobutan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate Schiff base to the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol.
4-aminobutan-1-ol: Another precursor used in the synthesis.
1-methyl-1H-pyrazole-4-boronic acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and a butanol moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-12-8-9(7-11-12)6-10-4-2-3-5-13/h7-8,10,13H,2-6H2,1H3 |
InChI Key |
PEHJYMRFNRAELM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCCCCO |
Origin of Product |
United States |
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